
3-Hydroxy-5-androsten-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a metabolite of testosterone and dihydrotestosterone (DHT) and was first isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning . This compound is found in most mammals, including humans, and is produced by the enzyme 5α-reductase from the adrenal hormone dehydroepiandrosterone (DHEA) .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-5-androsten-17-one can be synthesized from natural steroids such as androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase . Another method involves the microbiological hydroxylation of 3β-hydroxy-5-androsten-17-one using Colletotrichum lini, which yields 3β,7α,15α-trihydroxy-5-androsten-17-one .
Industrial Production Methods
Industrial production of this compound typically involves the use of bioconversion technology due to its high chemo-, regio-, and stereo-selectivity. For example, the bioconversion of dehydroepiandrosterone (DHEA) by microorganisms such as Colletotrichum lini can produce 3β,7α,15α-trihydroxy-5-androsten-17-one .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-androsten-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Lithium tri-tert-butoxyalanate is used for the reduction of the 7-keto group.
Substitution: Epimerization in the presence of a ketone and dilute mineral acid followed by treatment with an organic base.
Major Products
The major products formed from these reactions include 3β,7β,15α-trihydroxy-5-androsten-17-one and its 3,15-dipivalate .
Scientific Research Applications
3-Hydroxy-5-androsten-17-one has various scientific research applications:
Mechanism of Action
3-Hydroxy-5-androsten-17-one exerts its effects by acting as a weak androgen. It can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase . Additionally, it acts as a positive allosteric modulator of the GABA A receptor, possessing anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Androsterone: 3α-hydroxy-5α-androstan-17-one, a weak androgen and neurosteroid.
Androstenediol: Androst-5-ene-3β,17β-diol, an intermediate in the biosynthesis of testosterone.
Dehydroepiandrosterone (DHEA): Androst-5-en-3β-ol-17-one, a precursor to testosterone and estrogen.
Uniqueness
3-Hydroxy-5-androsten-17-one is unique due to its specific metabolic pathways and its role as a weak androgen with potential therapeutic applications. Its ability to modulate the GABA A receptor also distinguishes it from other similar compounds .
Properties
CAS No. |
25375-38-6 |
|---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13?,14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
FMGSKLZLMKYGDP-HQEMIIEJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC(C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


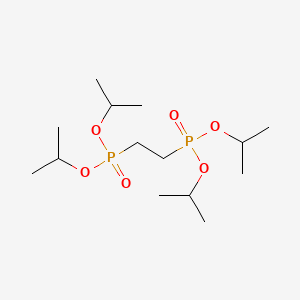
![7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13400142.png)
![2-(3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-(phenyl(tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13400143.png)
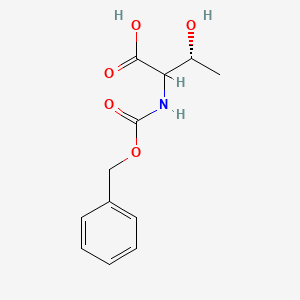
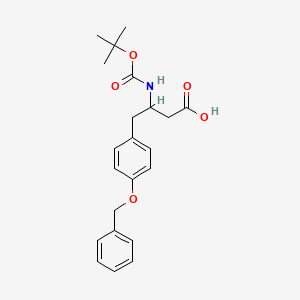
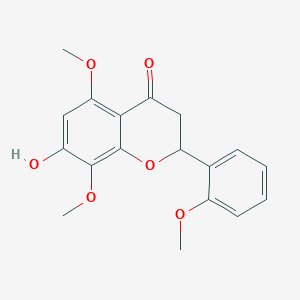
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13400180.png)
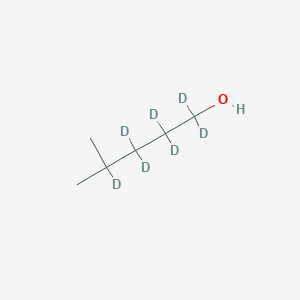
![3-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13400193.png)
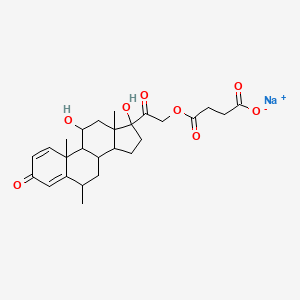
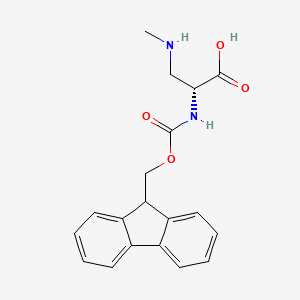
![4-(6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B13400212.png)
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B13400225.png)
![(3R,4R,5R,6S,7R,9S,10Z,11S,12R,14S)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13400233.png)
